molecular formula C17H15BrN4OS B2778036 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-59-6

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

カタログ番号: B2778036
CAS番号: 1179473-59-6
分子量: 403.3
InChIキー: UYOBLPRZRTXPGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound featuring a fused triazolo-thiadiazine core substituted with a 3-methoxyphenyl group at position 3 and a phenyl group at position 4. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it belongs to the 3,6-disubstituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine class, which is known for diverse biological activities .

This compound has demonstrated potent anticancer activity by acting as a tubulin inhibitor, inducing G2/M cell cycle arrest and apoptosis in gastric (SGC-7901) and cervical (HeLa) cancer cells . Its mechanism involves binding to the colchicine site of tubulin, disrupting microtubule dynamics, and activating caspase-mediated apoptotic pathways.

特性

IUPAC Name

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS.BrH/c1-22-14-9-5-8-13(10-14)16-18-19-17-21(16)20-15(11-23-17)12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBLPRZRTXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

生物活性

3-(3-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS Number: 1179473-59-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C17_{17}H15_{15}BrN4_{4}OS
  • Molecular Weight : 403.3 g/mol

Synthesis

The synthesis of this compound involves a multi-step process. The initial reaction typically includes the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate acyl halides or substituted acetophenones under controlled conditions. The resulting compounds are purified and characterized using spectroscopic methods such as NMR and mass spectrometry.

Antitumor Activity

A pivotal study conducted at the National Cancer Institute evaluated the antitumor activity of various derivatives of this compound against a panel of 60 cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The study utilized the sulforhodamine B assay to assess cell viability and growth inhibition. Key findings include:

  • High Efficacy : Compounds exhibited significant antineoplastic activity across multiple cancer types.
  • Structure-Activity Relationship (SAR) : Modifications at the 3-position of the phenyl ring enhanced activity against specific cancer cell lines. For instance, substituting with ethyl or pentyl groups increased efficacy against MDA-MB-468 breast cancer cells .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been identified as an activator of caspases, which are crucial in the apoptotic pathway. This suggests that it may promote programmed cell death in tumor cells .
  • Antioxidant Properties : In addition to its anticancer effects, some derivatives have shown promising antioxidant activity with IC50 values indicating their potential to scavenge free radicals .
  • Antibacterial Activity : The compound also demonstrated significant antibacterial properties against various pathogens, further broadening its therapeutic potential .

Case Study 1: Antitumor Efficacy

In a study involving the treatment of MCF-7 breast cancer cells with different concentrations of the compound, a dose-dependent inhibition was observed. The most active derivative showed over 70% growth inhibition at concentrations as low as 10 µM.

Case Study 2: Mechanistic Insights

Further investigations revealed that treatment with this compound resulted in the disruption of microtubule dynamics in A549 lung cancer cells, indicating a potential mechanism involving interference with mitotic spindle formation .

Data Summary

Biological ActivityObservations
Antitumor ActivitySignificant growth inhibition across multiple cancer lines (up to 70% inhibition)
Apoptosis InductionActivates caspases leading to programmed cell death
Antioxidant ActivityIC50 values ranging from 16.97 µg/mL to higher depending on the derivative
Antibacterial ActivityEffective against various pathogenic bacteria

科学的研究の応用

Antitumor Activity

One of the primary applications of this compound is its antitumor activity. A study conducted by the National Cancer Institute assessed the effectiveness of various derivatives of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide against 60 different cancer cell lines. The results indicated that these derivatives exhibited notable antineoplastic activity across various types of cancer, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer .

Case Study: Antitumor Screening

The study utilized the sulforhodamine B assay to evaluate cell viability and proliferation. Notably:

  • Compounds were synthesized through the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide.
  • Specific derivatives showed enhanced activity against breast cancer cells (MDA-MB-468) when substituents were varied .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Initial Reaction : The reaction of substituted benzoic acids with thiocarbohydrazide to form a precursor triazole.
  • Final Derivation : The triazole is then reacted with phenacyl bromides under controlled conditions to yield the target compound .

Broader Pharmacological Potential

Beyond its antitumor properties, derivatives of this compound have also been screened for:

  • Antimicrobial Activity : Testing against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) indicated promising results .
  • Antifungal Properties : Compounds were evaluated against several fungal strains such as Candida albicans and showed significant antifungal activity .

Summary Table of Applications

ApplicationDescription
Antitumor ActivityEffective against multiple cancer cell lines; potential for new anticancer agents.
Antimicrobial ActivityActive against Staphylococcus aureus and Escherichia coli; promising for infection control.
Antifungal ActivityEffective against Candida species; potential for treating fungal infections.

化学反応の分析

Functionalization Reactions

The triazolothiadiazine core undergoes further derivatization to enhance biological activity or modify physicochemical properties.

Reaction TypeReagents/ConditionsFunctionalized ProductOutcomeSource
CarboxymethylationEthyl bromoacetate, Et<sub>3</sub>N, ethanol, reflux6-ethoxy-7H-triazolothiadiazineEnhanced solubility
Hydrazone formationSubstituted benzaldehydes, acetic acidTriazolothiadiazine hydrazone derivativesImproved anticancer activity
AlkylationAlkyl halides, DMF, K<sub>2</sub>CO<sub>3</sub>N-alkylated triazolothiadiazinesIncreased lipophilicity

Mechanistic Insights :

  • Carboxymethylation : Nucleophilic attack by the triazole sulfur on ethyl bromoacetate, followed by elimination of HBr .

  • Hydrazone Formation : Condensation of the hydrazine moiety with aldehydes under acidic conditions .

Cyclocondensation Mechanism

The synthesis involves:

  • Nucleophilic substitution at the phenacyl bromide’s α-carbon by the triazole-thiolate ion.

  • Intramolecular cyclization to form the thiadiazine ring.

Role of Substituents

  • 3-Methoxyphenyl Group : Enhances electron density, facilitating nucleophilic reactions.

  • Phenyl Group at C6 : Stabilizes the intermediate through resonance.

Reaction Optimization

Comparative studies highlight critical factors:

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time8–12 h3 min160x faster
SolventEthyl acetateEthanolHigher polarity improves yield
Yield75–82%91–94%15–19% increase

Data sourced from .

Analytical Characterization

Post-reaction validation employs:

  • <sup>1</sup>H NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.85 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 404.30 [M+H]<sup>+</sup>.

Biological Activity Correlation

Functionalization directly impacts pharmacological properties:

DerivativeIC<sub>50</sub> (MCF-7 cells)Antitumor Activity (NCI-60 Panel)Source
Parent compound12.5 µMModerate
Ethoxy-carboxymethyl8.2 µMHigh
Hydrazone (4-nitrobenzyl)5.6 µMPotent

Stability and Reactivity Challenges

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Light Sensitivity : Requires storage in amber vials to prevent photodegradation.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazolothiadiazines is highly dependent on substituent patterns at positions 3 and 5. Below is a comparison with key analogues:

Compound Name R3 R6 Key Properties Reference ID
3-(3-Methoxyphenyl)-6-phenyl-7H-triazolo-thiadiazine hydrobromide 3-Methoxyphenyl Phenyl Tubulin inhibitor (IC50 ~0.5 μM in HeLa); induces apoptosis via caspase-3/9 activation. Molecular weight: ~460.3 (hydrobromide salt).
3-(4-Chlorophenyl)-6-phenyl-7H-triazolo-thiadiazine 4-Chlorophenyl Phenyl Molecular weight: 326.8; no reported anticancer activity. Structural data (IR, NMR) confirm planar aromatic systems. Potential antimicrobial activity inferred from similar scaffolds.
3-(4-Methoxybenzyl)-6-phenyl-7H-triazolo-thiadiazine 4-Methoxybenzyl Phenyl Increased lipophilicity (XlogP = 3.8) due to benzyl group. No direct bioactivity reported, but structural analogs show PDE4 inhibition.
3-Ethyl-6-(4-nitrophenyl)-7H-triazolo-thiadiazine Ethyl 4-Nitrophenyl Antimicrobial activity (85% yield synthesis). IR peaks: 1596 cm<sup>-1</sup> (C=N), 3429 cm<sup>-1</sup> (NH). Molecular ion peak at m/z 331.
3-(3,4-Dimethoxyphenyl)-6-phenyl-7H-triazolo-thiadiazine 3,4-Dimethoxyphenyl Phenyl Enhanced electronic effects from dual methoxy groups. IR: 1394 cm<sup>-1</sup> (C=N), 721 cm<sup>-1</sup> (C-S-C). Molecular ion peak at m/z 353.3. Potential anti-inflammatory activity.
6-(4-Bromophenyl)-3-phenyl-7H-triazolo-thiadiazine Phenyl 4-Bromophenyl Bromine substitution increases molecular weight (371.2) and may enhance binding via halogen interactions. No specific bioactivity reported.

Pharmacokinetic and Selectivity Considerations

  • Selectivity : The target compound’s selectivity for tubulin over kinases or PDEs is attributed to its methoxyphenyl substituent, which avoids steric clashes in the colchicine binding pocket. In contrast, PDE4 inhibitors require bulkier substituents (e.g., tetrahydrofuran-3-yloxy) for isoform-specific binding .
  • Solubility : The hydrobromide salt improves aqueous solubility compared to neutral analogues like the 4-methoxybenzyl derivative (XlogP = 3.8) .

Q & A

Q. Protocol :

  • In vitro assay : Incubate purified tubulin (2 mg/mL) with compound (0.1–10 µM) in PEM buffer. Monitor polymerization via turbidity (OD340_{340}) at 37°C .
  • Controls : Compare with colchicine (IC50_{50} = 0.3 µM) and paclitaxel.
  • Cell cycle analysis : Use flow cytometry (propidium iodide staining) to confirm G2/M arrest in HeLa cells .

Basic: What are the standard assays for antimicrobial activity screening?

  • Broth microdilution : Test against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) in Mueller-Hinton broth (24–48 hrs, 37°C). Report MIC (µg/mL) .
  • Zone of inhibition : Use agar diffusion (6 mm discs) with ampicillin as a reference .

Advanced: How does X-ray crystallography inform structure-activity relationships (SAR)?

  • Key metrics : Bond angles (e.g., S-C-N = 112°) and π-π stacking (3.8–4.2 Å) between phenyl rings correlate with enhanced tubulin binding .
  • Comparative analysis : Overlay with inactive analogs to identify steric clashes (e.g., methoxy vs. bromo substituents at position 6) .

Advanced: What strategies improve solubility for in vivo studies?

  • Salt formation : Hydrobromide salts increase aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) .
  • Prodrug design : Introduce phosphate esters at the 7-position, cleaved in vivo by phosphatases .

Basic: How is stability assessed under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hrs .
  • Thermal analysis : Use DSC to identify decomposition points (>220°C) .

Advanced: What in vitro models best predict in vivo antitumor efficacy?

  • 3D spheroids : Culture MDA-MB-231 cells in Matrigel; treat with 1–10 µM compound and assess viability via ATP luminescence .
  • Combo screens : Test synergy with cisplatin (combination index <0.8) using Chou-Talalay analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。